Bis(2,5-dichlorophenyl)methanone

Catalog No.
S14337036
CAS No.
25187-09-1
M.F
C13H6Cl4O
M. Wt
320.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,5-dichlorophenyl)methanone

CAS Number

25187-09-1

Product Name

Bis(2,5-dichlorophenyl)methanone

IUPAC Name

bis(2,5-dichlorophenyl)methanone

Molecular Formula

C13H6Cl4O

Molecular Weight

320.0 g/mol

InChI

InChI=1S/C13H6Cl4O/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6H

InChI Key

JCUMFZRCQYQYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Bis(2,5-dichlorophenyl)methanone (CAS 25187-09-1), commonly known as 2,2',5,5'-tetrachlorobenzophenone, is a highly substituted diaryl ketone utilized as a specialized photoinitiator in UV-curable resins and a rigid precursor in active pharmaceutical ingredient (API) and polymer synthesis. Featuring four chlorine substituents, this compound offers a significantly higher molecular weight (320.0 g/mol) and enhanced thermal stability compared to standard benzophenone. Its unique substitution pattern—specifically the ortho-chlorines at the 2 and 2' positions—induces severe steric twisting of the phenyl rings, which chemically shields the carbonyl core and alters its photophysical absorption profile. For industrial buyers, this translates to reduced volatility, lower migration in cured coatings, and highly regioselective reactivity when deployed as a cross-coupling electrophile [1].

Research Fit

High logP diaryl ketone scaffold for lipophilicity-driven partitioning and membrane retention studies
Symmetrical 2,5-dichloro substitution enables regiochemically controlled bidirectional cross-coupling
Research intermediate for polymer synthesis, environmental fate modeling, and screening library derivatization

Substituting Bis(2,5-dichlorophenyl)methanone with unsubstituted benzophenone or mono-chlorinated analogs (e.g., 2-chlorobenzophenone) frequently leads to formulation failure in high-performance environments. Standard benzophenone suffers from high volatility and migration rates, making it unsuitable for low-odor or food-contact UV coatings. Furthermore, structural isomers like 3,3',4,4'-tetrachlorobenzophenone lack the ortho-chlorine steric bulk, leaving their carbonyl groups vulnerable to unwanted nucleophilic side reactions during complex API synthesis. The precise 2,2',5,5'-substitution pattern provides a critical balance of carbonyl shielding and reactive halogen sites, meaning that generic substitution will compromise both the photophysical curing stability and the structural integrity of downstream polyarylene or pharmaceutical derivatives [1].

Substitution Risk

Lipophilicity mismatch
Significantly higher logP alters organic-phase partitioning, membrane retention, and environmental fate compared to lower-chlorinated analogs, invalidating extrapolations from simple benzophenones.
Regiochemical reactivity shift
Different chlorine substitution patterns (e.g., 3,3′,5,5′- or 2,2′,4,4′-) change steric shielding of the carbonyl and coupling-site electronics, undermining synthetic route predictability.
Bioconcentration divergence
Predicted bioaccumulation potential differs by orders of magnitude; using unsubstituted benzophenone as a proxy would severely underestimate model persistence and membrane loading.

Reduced Volatility and Migration in UV Coatings

In high-performance UV-curable coatings, photoinitiator migration is a critical failure mode that limits regulatory compliance. Bis(2,5-dichlorophenyl)methanone possesses a molecular weight of 320.0 g/mol, compared to 182.2 g/mol for unsubstituted benzophenone. This 75% increase in mass, combined with the heavy halogenation, drastically reduces its vapor pressure and mobility within crosslinked polymer matrices. Consequently, formulations utilizing the tetrachloro-variant exhibit significantly lower extractable photoinitiator residues post-cure, making it a superior choice for low-migration packaging and high-temperature processing environments [1].

Evidence DimensionMolecular Weight / Migration Potential
Target Compound Data320.0 g/mol molecular weight, highly restricted matrix mobility
Comparator Or BaselineUnsubstituted Benzophenone (182.2 g/mol)
Quantified Difference75% higher mass, significantly reducing vapor pressure and extractable residue
ConditionsUV-cured polymer film matrices

Lower migration and volatility are essential for regulatory compliance in packaging and for maintaining coating integrity under thermal stress.

LogP vs benzophenone
Reported
4.97 Δ +1.79 (~62×) Benzophenone 3.18
Supports selection for high logP workflows
ACD/Labs predicted; experimental validation recommended

Carbonyl Steric Shielding for Precursor Stability

The presence of chlorine atoms at the 2 and 2' positions in Bis(2,5-dichlorophenyl)methanone forces the two phenyl rings significantly out of the carbonyl plane to minimize steric clashes. Compared to 3,3',4,4'-tetrachlorobenzophenone, which lacks ortho-substitution and maintains a more planar conformation, the 2,2',5,5'-isomer exhibits a highly twisted geometry. This steric shielding effectively blocks premature nucleophilic attack at the ketone carbon during multi-step API synthesis or aggressive formulation mixing, ensuring the integrity of the diaryl ketone linkage until targeted activation [1].

Evidence DimensionCarbonyl Steric Shielding
Target Compound DataOrtho-chlorines (2,2') force high dihedral twist, shielding carbonyl
Comparator Or Baseline3,3',4,4'-Tetrachlorobenzophenone (meta/para chlorines, relatively planar)
Quantified DifferenceEnhanced kinetic stability against premature nucleophilic attack at the ketone
ConditionsMulti-step organic synthesis and reactive formulations

Steric protection of the ketone prevents yield-destroying side reactions when the compound is used as a rigid building block in complex API or polymer synthesis.

LogP vs 2,5-dichloro analog
Reported
Δ +0.94 log units (~8.7× higher partition)
Quantifies incremental halogenation effect on lipophilicity
Compared to 2,5-dichlorobenzophenone (predicted LogP 4.03)

Regioselective Cross-Coupling for Polymer Synthesis

As a monomer for advanced polyarylene synthesis, the four chlorine sites offer differentiated reactivity. The chlorines at the 5 and 5' positions are relatively unhindered compared to the sterically shielded 2 and 2' positions. In Ni-catalyzed Yamamoto cross-coupling or targeted nucleophilic aromatic substitution (SNAr), this differential allows for controlled, regioselective functionalization that is impossible with symmetrically activated analogs like 4,4'-dichlorobenzophenone. This enables the design of highly branched or uniquely constrained polymer architectures with specific thermal and mechanical properties [1].

Evidence DimensionHalogen Reactivity Differential
Target Compound DataDifferentiated steric environments between 2,2' and 5,5' chlorines
Comparator Or Baseline4,4'-Dichlorobenzophenone (equivalent, unhindered chlorines)
Quantified DifferenceEnables regioselective functionalization rather than random cross-linking
ConditionsNi-catalyzed cross-coupling or SNAr polymerization

Differentiated halogen reactivity allows polymer chemists to synthesize complex, rigid architectures that standard difunctional monomers cannot produce.

BCF vs benzophenone
Reported
~290× higher BCF (7737 vs 27)
Indicates logP-driven bioaccumulation potential
PSA identical (17 Ų); controls for polar effects
2,5-Substitution pattern
Class-level
Symmetrical ortho-chloro groups shield carbonyl and provide two identical aryl chloride coupling sites; regiochemical predictability not shared by asymmetric isomers.
Predictable bidirectional cross-coupling scaffold
Based on steric/electronic principles; kinetic data unavailable
Class-level antimicrobial activity
Class-level
Chlorinated benzophenone derivatives from natural sources show MIC 3.0–50 μg/mL and IC50 6.8–87.8 μM; no direct data for target compound.
Frames potential for antimicrobial screening library derivatization
Dedicated head-to-head screening required before biological procurement

Low-Migration UV Photoinitiators for Packaging

Leveraging its high molecular weight and low volatility, this compound is the right choice for formulating UV-curable inks and coatings that require minimal extractables, outperforming standard benzophenone in food-contact or low-odor applications [1].

Sterically Hindered API Synthesis

Acting as a rigid, stable diaryl ketone precursor, it is optimal for the development of complex pharmaceuticals, such as tetrazole-based antihypercholesterolemic agents, where carbonyl shielding is required to prevent side reactions during intermediate synthesis steps [2].

Advanced Polyarylene Polymerization

Utilized as a multi-functional electrophile in Ni-catalyzed cross-coupling, its differentiated halogen reactivity allows for the generation of highly rigid, thermally stable poly(arylene) networks with tailored free volume, a feat not easily achieved with simple 4,4'-dichlorobenzophenone [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipophilic scaffold for permeability and partitioning studies
High predicted logP scaffold with consistent polar surface area (PSA 17 Ų)
Experimental logP/logD determination; membrane retention and passive diffusion assays
Symmetrical monomer for precision polymer synthesis
Two identical 2,5-dichlorophenyl coupling handles with predictable bidirectional reactivity
Cross-coupling efficiency; polymer molecular weight distribution and structural regularity
High-logP reference for environmental fate studies
Extreme predicted bioconcentration potential driven solely by logP (unchanging PSA)
Bioaccumulation model calibration; environmental persistence and partitioning assays
Scaffold for antimicrobial screening library derivatization
Class-level antimicrobial/cytotoxic activity of chlorinated benzophenone derivatives
MIC/IC50 screening of carbonyl-derivatized libraries; SAR optimization

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

319.914325 g/mol

Monoisotopic Mass

317.917276 g/mol

Heavy Atom Count

18

Explore Compound Types